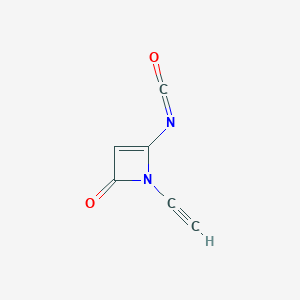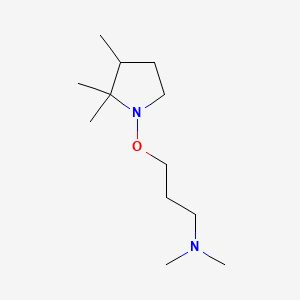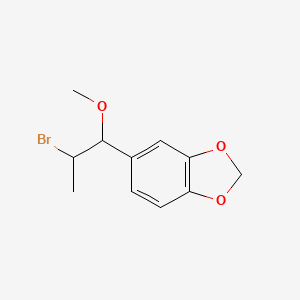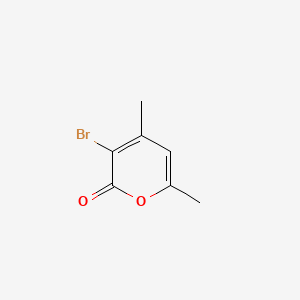
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is a chemical compound with the molecular formula C9H5NO It is known for its unique structure, which includes an ethynyl group and an isocyanato group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) typically involves the reaction of an ethynyl-substituted benzene derivative with phosgene or a similar reagent to introduce the isocyanato group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isocyanato group, leading to the formation of amines or other derivatives.
Substitution: The ethynyl and isocyanato groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzene derivatives.
科学研究应用
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism by which 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) exerts its effects involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophiles, while the ethynyl group can participate in various addition reactions. These interactions allow the compound to modify other molecules and materials, making it a versatile tool in chemical synthesis and research.
相似化合物的比较
Similar Compounds
Benzene, 1-ethynyl-4-isocyanato-: Similar structure but lacks the azetone ring.
Phenyl isocyanate: Contains the isocyanato group but lacks the ethynyl group.
Ethynylbenzene: Contains the ethynyl group but lacks the isocyanato group.
Uniqueness
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is unique due to the presence of both the ethynyl and isocyanato groups on the benzene ring, which provides a combination of reactivity and versatility not found in the similar compounds listed above.
属性
分子式 |
C6H2N2O2 |
|---|---|
分子量 |
134.09 g/mol |
IUPAC 名称 |
1-ethynyl-4-isocyanatoazet-2-one |
InChI |
InChI=1S/C6H2N2O2/c1-2-8-5(7-4-9)3-6(8)10/h1,3H |
InChI 键 |
IVJAPMCTVMIXKX-UHFFFAOYSA-N |
规范 SMILES |
C#CN1C(=CC1=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)

![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)


![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)


